molecular formula C9H11N3O3 B13298310 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one

3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one

Cat. No.: B13298310
M. Wt: 209.20 g/mol
InChI Key: BOICJRHNTZSQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted triazole derivatives .

Scientific Research Applications

3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one is unique due to its specific combination of the triazole and oxanone moieties, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

3-(2-methyltriazole-4-carbonyl)oxan-4-one

InChI

InChI=1S/C9H11N3O3/c1-12-10-4-7(11-12)9(14)6-5-15-3-2-8(6)13/h4,6H,2-3,5H2,1H3

InChI Key

BOICJRHNTZSQQW-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C(=O)C2COCCC2=O

Origin of Product

United States

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